Derivative ATX Inhibitory Potency: Cyclopentylethyl vs. Tetrahydropyranylethyl Substituent
In a consistent enzyme-coupled Quanta Red assay measuring human ATX activity (Thermo Scientific Pierce, Product #15159), the N-[4-(morpholinomethyl)phenyl]-5-oxo-pyrrolidine-3-carboxamide derivative of 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine (Example F107, BDBM303677) exhibited an IC50 of 3 nM. The directly comparable derivative bearing a 5-(2-tetrahydropyran-4-ylethyl) substituent (Example F188, BDBM303757), differing only in the replacement of the cyclopentyl ring with a tetrahydropyran oxygen heterocycle, showed an IC50 of 358 nM under identical assay conditions [1]. This represents a 119-fold potency advantage for the cyclopentylethyl scaffold.
| Evidence Dimension | ATX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM (Example F107, N-[5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-yl]-1-[4-(morpholinomethyl)phenyl]-5-oxo-pyrrolidine-3-carboxamide) |
| Comparator Or Baseline | IC50 = 358 nM (Example F188, 1-[4-(morpholinomethyl)phenyl]-5-oxo-N-[5-(2-tetrahydropyran-4-ylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide) |
| Quantified Difference | 119-fold lower IC50 (3 nM vs. 358 nM) |
| Conditions | Human ATX enzyme-coupled Quanta Red assay (Thermo Scientific Pierce #15159); pre-incubation followed by substrate addition |
Why This Matters
For procurement decisions in ATX drug discovery programs, the cyclopentylethyl building block's demonstrated ability to generate single-digit nanomolar inhibitors constitutes a critical differentiation from oxygen-containing cycloalkyl analogs that produce >100-fold weaker inhibitors.
- [1] BindingDB. BDBM303677 (Example F107, IC50 = 3 nM) and BDBM303757 (Example F188, IC50 = 358 nM). https://bindingdb.org/ (accessed 2026-05-06). View Source
